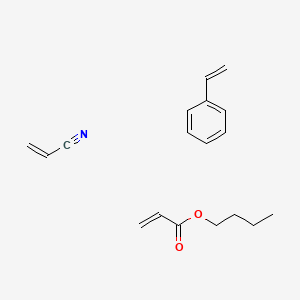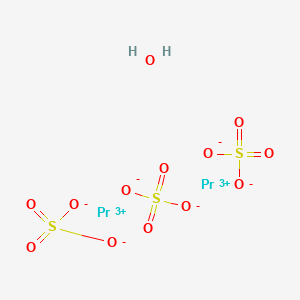
Praseodymium(III) sulfate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(III) sulfate hydrate is a chemical compound with the formula Pr₂(SO₄)₃·xH₂O. It is a praseodymium compound that appears as a whitish-green crystalline solid. The anhydrous form of praseodymium(III) sulfate readily absorbs water to form hydrates, such as the pentahydrate and octahydrate forms .
准备方法
Synthetic Routes and Reaction Conditions
Praseodymium(III) sulfate hydrate can be synthesized by dissolving praseodymium(III) oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves dissolving the oxide in the acid, followed by evaporation and crystallization steps to obtain the desired hydrate form . The reaction can be represented as follows:
Pr2O3+3H2SO4→2Pr2(SO4)3+3H2O
Industrial Production Methods
In industrial settings, this compound is produced through similar methods, often involving the use of praseodymium-containing ores. The ores are processed to extract praseodymium, which is then reacted with sulfuric acid to form the sulfate compound. The resulting solution is then subjected to crystallization processes to obtain the hydrate form .
化学反应分析
Types of Reactions
Praseodymium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Praseodymium can exist in multiple oxidation states, and praseodymium(III) sulfate can undergo redox reactions to form other praseodymium compounds.
Substitution Reactions: Praseodymium(III) sulfate can react with other compounds to form different praseodymium salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other salts. For example, reacting praseodymium(III) sulfate with sodium hydroxide (NaOH) can produce praseodymium hydroxide (Pr(OH)₃) and sodium sulfate (Na₂SO₄):
Pr2(SO4)3+6NaOH→2Pr(OH)3+3Na2SO4
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include praseodymium hydroxide, praseodymium oxide, and various praseodymium salts .
科学研究应用
Praseodymium(III) sulfate hydrate has several scientific research applications, including:
Chemistry: It is used in the synthesis of other praseodymium compounds and as a reagent in various chemical reactions.
Biology: Praseodymium compounds are studied for their potential biological effects and interactions with biological systems.
Medicine: Research is ongoing to explore the potential medical applications of praseodymium compounds, including their use in imaging and diagnostic techniques.
Industry: this compound is used in the production of ceramics, glass, and other materials. .
作用机制
The mechanism of action of praseodymium(III) sulfate hydrate involves its interaction with other chemical species. In redox reactions, praseodymium can change its oxidation state, which affects its chemical behavior and reactivity. The specific molecular targets and pathways involved depend on the particular reaction and application .
相似化合物的比较
Praseodymium(III) sulfate hydrate can be compared with other praseodymium compounds, such as praseodymium(III) chloride (PrCl₃), praseodymium(III) nitrate (Pr(NO₃)₃), and praseodymium(III) acetate (Pr(CH₃COO)₃). These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, praseodymium(III) chloride is commonly used in the preparation of other praseodymium compounds, while praseodymium(III) nitrate is used in the production of fluorescent materials .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it valuable in various fields, from chemistry and biology to medicine and high-tech manufacturing.
属性
CAS 编号 |
20814-03-3 |
|---|---|
分子式 |
H2O13Pr2S3 |
分子量 |
588.0 g/mol |
IUPAC 名称 |
praseodymium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Pr/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChI 键 |
KYTDDRLAQAOSNP-UHFFFAOYSA-H |
规范 SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphonium bromide](/img/structure/B15077477.png)
![(5Z)-3-hexyl-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077485.png)
![3-(2-bromophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15077489.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15077500.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077508.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077512.png)
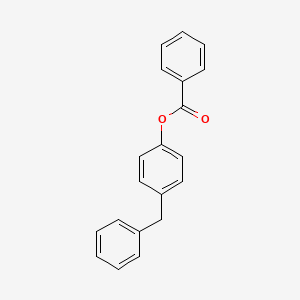
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077525.png)
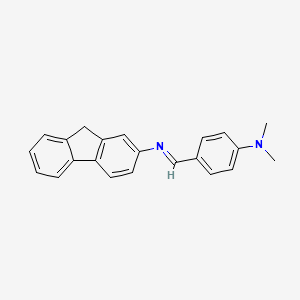
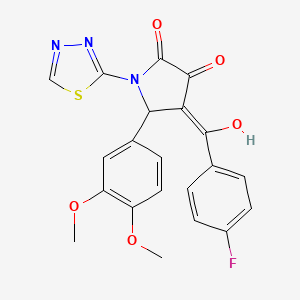
![(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077537.png)
![Isopropyl (2E)-2-(4-tert-butylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077542.png)
